8-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]
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Description
Spirocyclic compounds, like “8-Fluorospiro[2,3-dihydrochromene-4,2’-oxirane]”, are a class of organic compounds that have two cyclic structures connected at a single point . They are known for their versatility and structural similarity to important pharmacophore centers .
Synthesis Analysis
The synthesis of spirocyclic compounds often involves the formation of a new ring onto an existing cyclic structure . The specific synthesis pathway for “8-Fluorospiro[2,3-dihydrochromene-4,2’-oxirane]” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of a compound like “8-Fluorospiro[2,3-dihydrochromene-4,2’-oxirane]” would likely involve a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Spirocyclic compounds can undergo a variety of chemical reactions, including ring-opening reactions . The specific reactions that “8-Fluorospiro[2,3-dihydrochromene-4,2’-oxirane]” would undergo are not available in the literature I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity . The specific physical and chemical properties of “8-Fluorospiro[2,3-dihydrochromene-4,2’-oxirane]” are not available in the literature I have access to.Safety and Hazards
Properties
IUPAC Name |
8-fluorospiro[2,3-dihydrochromene-4,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-2-7-9(8)12-5-4-10(7)6-13-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXZJRXNLBOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13CO3)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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